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Compound of Interest

Compound Name: Ine-963

Cat. No.: B10827894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathway and

methodology for Ine-963, a potent and fast-acting antimalarial agent. The information is

compiled for researchers, scientists, and professionals involved in drug development and

medicinal chemistry.

Core Synthesis Pathway of Ine-963
Ine-963 is a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative identified through phenotype-

based high-throughput screening against the blood stage of Plasmodium falciparum.[1][2][3] Its

synthesis is a multi-step process involving the preparation of key intermediates followed by

their coupling and final deprotection. The overall synthetic route offers flexibility and is suitable

for gram-scale production.[1][4]

The synthesis culminates in the coupling of two key fragments: a substituted

imidazothiadiazole core and a boronic ester derivative, followed by the removal of a protecting

group.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10827894?utm_src=pdf-interest
https://www.benchchem.com/product/b10827894?utm_src=pdf-body
https://www.benchchem.com/product/b10827894?utm_src=pdf-body
https://www.benchchem.com/product/b10827894?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01995
https://www.mmv.org/newsroom/news-resources-search/discovery-and-preclinical-pharmacology-ine963-potent-and-fast-acting
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c01995
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01995
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278664/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01995
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278664/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Intermediates

Core Reactions Final Product

Key Intermediate 71
(Brominated Imidazothiadiazole)

SnAr ReactionIntermediate 76
(Piperidine derivative)

Boronic Ester 80

Suzuki Coupling
Intermediate 77

Boc Deprotection Ine-963 (1)

Click to download full resolution via product page

Caption: High-level overview of the Ine-963 synthesis strategy.

Detailed Synthesis of Key Intermediates and Final
Product
The synthesis of Ine-963 can be broken down into the formation of three key intermediates,

followed by their assembly.

Synthesis of Boronic Ester 80
The boronic ester 80 is prepared in two high-yielding steps.[1][4]

2-chloro-6-methoxypyridine (78)

Iron-catalyzed
Grignard Addition IntermediateFe(acac)3, NMP, THF

isopropyl
magnesium chloride

Lithiation and Borylation Boronic Ester 80
n-BuLi, TMEDA,

tri-isopropyl borate
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Caption: Synthesis pathway for Boronic Ester 80.

Synthesis of Intermediate 77
Intermediate 77 is formed through an SnAr reaction between intermediate 76 and the key

intermediate 71.[1][4]

Intermediate 76

SnAr Reaction Intermediate 77DIPEA, 2-MeTHF

Key Intermediate 71
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Caption: Formation of Intermediate 77 via SnAr reaction.

Final Assembly of Ine-963
The final steps involve a Suzuki coupling of intermediate 77 with boronic ester 80, followed by

the removal of the Boc protecting group.[1][4]

Intermediate 77

Suzuki Coupling Boc-protected Ine-963

PdCl2(dppf)-DCM,
aq. K3PO4, 1,4-dioxane

Boronic Ester 80

Boc Deprotection Ine-963 (1)formic acid, then NaOH
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Caption: Final assembly of Ine-963 via Suzuki coupling and deprotection.

Quantitative Data Summary
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Step Reaction
Reagents and
Conditions

Yield (%)

i Bromination
Br2, NaHCO3, MeOH,

0 °C
64

ii Cyclization

2-chloroacetaldehyde,

H2O, EtOH, reflux, 48

h

20

iii Iodination NIS, DMF, RT 37

iv Epoxidation

tBuOK, DMSO,

trimethylsulfoxonium

iodide, RT, then

benzylpiperidin-4-one

94

v Ring Opening aq. NH3, 5 °C then RT 83

vi Boc Protection
Boc2O, Et3N, 2-Me

THF, 0 °C to RT
62

vii Deprotection
H2, Pd/C, MeOH, 60

°C
70

viii SnAr Reaction
76, 71, DIPEA, 2-

MeTHF, 85 °C
52

ix Grignard Addition

Fe(acac)3, NMP, THF,

-50 °C, isopropyl

magnesium chloride

90

x Borylation

n-BuLi, TMEDA, tri-

isopropyl borate, -78

°C to RT

87

xi Suzuki Coupling

77, 80, PdCl2(dppf)-

DCM, aq. K3PO4, 1,4-

dioxane, 90 °C

70

xii Boc Deprotection
formic acid, 0 °C to rt

then NaOH, RT
72
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Experimental Protocols
The following are detailed methodologies for the key reactions in the synthesis of Ine-963.[1][4]

Step viii: SnAr reaction to yield 77

To a solution of intermediate 76 and key intermediate 71 in 2-MeTHF, DIPEA is added. The

reaction mixture is heated to 85 °C. Upon completion, the reaction is worked up to yield

intermediate 77.

Step ix & x: Preparation of boronic ester 80

An iron-catalyzed addition of isopropyl Grignard reagent to 2-chloro-6-methoxypyridine (78) is

performed in a mixture of NMP and THF at -50 °C. This is followed by treatment with n-

butyllithium and subsequent reaction with tri-isopropyl borate to yield the boronic ester 80.

Step xi: Suzuki coupling

Intermediate 77 and boronic ester 80 are subjected to a Suzuki coupling reaction using

PdCl2(dppf)-DCM as the catalyst and aqueous K3PO4 as the base in 1,4-dioxane at 90 °C.

Step xii: Boc group removal

The Boc protecting group is removed using formic acid at 0 °C to room temperature, followed

by treatment with NaOH to yield Ine-963 (1).

Biological Activity and Efficacy
Ine-963 demonstrates potent cellular activity against P. falciparum 3D7 with an EC50 of 0.006

μM.[1][2][4] It exhibits "artemisinin-like" kill kinetics, with a parasite clearance time of less than

24 hours in vitro.[1][2][4] A single 30 mg/kg oral dose is fully curative in a P. falciparum-

humanized severe combined immunodeficient mouse model.[1][2][4] Ine-963 also shows a

high barrier to resistance in drug selection studies and has a long half-life across different

species.[1][4][5] These promising preclinical data have led to its progression into Phase 1

clinical trials.[1][4][5]
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Parameter Value Species/Strain

EC50 0.006 µM (6 nM) P. falciparum 3D7

EC50 0.01 - 7.0 nM
P. falciparum and P. vivax

clinical isolates

EC50 0.5 - 15 nM
>15 drug-resistant P.

falciparum cell lines

In Vitro Kill Rate <24 hours (5-log reduction) P. falciparum 3D7

In Vivo Efficacy
Fully curative at 30 mg/kg

(single dose)

P. falciparum-humanized SCID

mouse model

Selectivity (S(10))
0.025 (against 468 human

kinases)
-

Half-life (T1/2) 15 - 24 hours Mouse, Rat, Dog

Bioavailability (%F) 39 - 74% Mouse, Rat, Dog

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ine-963: A Comprehensive Technical Guide to its
Synthesis and Methodology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827894#ine-963-synthesis-pathway-and-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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